molecular formula C21H19NO5 B2969355 N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950286-16-5

N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B2969355
CAS No.: 950286-16-5
M. Wt: 365.385
InChI Key: LJZDGXVIFFVZSE-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic chemical compound designed for research and development purposes. It features a benzoxepine core, a seven-membered oxygen-containing heterocycle fused to a benzene ring. Such benzoxepine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various bioactive molecules . The structure is functionalized with a carboxamide linker and methoxy substituents, which are common pharmacophores that can influence the molecule's physicochemical properties and interaction with biological targets. Researchers can investigate this compound as a potential building block or as a lead structure in the discovery of new therapeutic agents. Its specific applications would be determined by the researcher's experimental design, which could include target-based screening, structure-activity relationship (SAR) studies, or biochemical assay development. This product is intended for laboratory research purposes only in a controlled environment by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-13(23)14-4-6-20(26-3)18(12-14)22-21(24)15-8-9-27-19-7-5-17(25-2)11-16(19)10-15/h4-12H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZDGXVIFFVZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-2-methoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzoxepine core, which is known for its diverse biological properties. The presence of methoxy and acetyl groups contributes to its pharmacological profile, enhancing both solubility and bioactivity.

Research indicates that this compound exhibits MCP-1 receptor antagonistic activity . MCP-1 (Monocyte Chemoattractant Protein-1) is involved in inflammatory responses, and antagonizing its receptor may lead to therapeutic effects in inflammatory diseases .

1. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties through the inhibition of MCP-1 signaling pathways. This suggests potential applications in treating conditions characterized by chronic inflammation.

2. Antitumor Activity

Studies have shown that derivatives of benzoxepine compounds can exert cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess similar antitumor capabilities .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against certain bacterial strains, although specific data on the compound itself remains limited.

Case Studies and Research Findings

StudyFindings
Study on MCP-1 Activity The compound showed potent inhibition of MCP-1 receptor activity, indicating potential for treating inflammatory diseases .
Antitumor Activity Assessment Related benzoxepine compounds displayed significant cytotoxicity against HepG2 human hepatoblastoma cells, suggesting that this compound may have similar effects .
Antimicrobial Testing Initial tests indicated potential antimicrobial effects against E. faecalis and S. aureus, although further studies are needed for confirmation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide

This analog replaces the methoxy group at position 7 with a chlorine atom.

  • Solubility : Chloro substituents generally decrease aqueous solubility compared to methoxy groups.
  • Biological activity : Chlorinated analogs often exhibit enhanced metabolic stability but may increase toxicity risks.

Comparison with Rapamycin (Rapa) Analogs

A 2014 Molecules study compared benzoxepine derivatives (compounds 1 and 7 ) with Rapa using NMR spectroscopy (Table 2, Figure 6) :

Key Findings:
Feature Target Compound & Analogs Rapa
Chemical Shifts (ppm) Regions A (39–44) and B (29–36) show deviations Consistent shifts elsewhere
Structural Integrity Benzoxepine core and acetyl-methoxyphenyl group conserved Macrocyclic structure differs
Substituent Effects Methoxy at position 7 modifies electronic environment No direct equivalent
  • NMR Analysis : Regions A and B in compounds 1 and 7 exhibited distinct chemical shifts compared to Rapa, suggesting localized electronic perturbations due to substituents. These shifts were critical for mapping substituent locations .
  • Implications: The conserved chemical environment in non-A/B regions indicates structural robustness, while variability in A/B highlights tunability for functionalization.

Lumping Strategy for Organic Compounds

A 2022 study proposed lumping structurally similar compounds to simplify reaction modeling.

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